4-(Benzylsulfanyl)-2-methylpentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzylsulfanyl)-2-methylpentan-2-ol is an organic compound characterized by a benzylsulfanyl group attached to a 2-methylpentan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfanyl)-2-methylpentan-2-ol typically involves the reaction of benzyl mercaptan with 2-methylpentan-2-ol under specific conditions. One common method is the nucleophilic substitution reaction where benzyl mercaptan reacts with a suitable leaving group on the 2-methylpentan-2-ol molecule. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylsulfanyl)-2-methylpentan-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the alcohol group.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzylsulfanyl)-2-methylpentan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Benzylsulfanyl)-2-methylpentan-2-ol involves its interaction with specific molecular targets. For instance, in its antimalarial activity, the compound may inhibit the formation of β-hematin, a crucial process in the life cycle of the malaria parasite . The benzylsulfanyl group plays a significant role in binding to the target sites, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzylsulfanyl)butan-2-ol
- 4-(Benzylsulfanyl)pentan-2-ol
- 4-(Benzylsulfanyl)hexan-2-ol
Uniqueness
4-(Benzylsulfanyl)-2-methylpentan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the benzylsulfanyl group attached to a 2-methylpentan-2-ol backbone differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
CAS No. |
74253-00-2 |
---|---|
Molecular Formula |
C13H20OS |
Molecular Weight |
224.36 g/mol |
IUPAC Name |
4-benzylsulfanyl-2-methylpentan-2-ol |
InChI |
InChI=1S/C13H20OS/c1-11(9-13(2,3)14)15-10-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3 |
InChI Key |
HIAGYHRSFKOKFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)O)SCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.